molecular formula C14H21N5 B11729430 3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11729430
M. Wt: 259.35 g/mol
InChI Key: IBHSYGRMASSLME-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based amine derivative featuring a cyclopropyl substituent at the 3-position of the pyrazole ring and an N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl] side chain. Its molecular formula is C15H22N6 (calculated based on structural analogs in and ), with a molecular weight of 286.39 g/mol.

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

5-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C14H21N5/c1-4-19-9-12(10(2)16-19)8-15-14-7-13(11-5-6-11)17-18(14)3/h7,9,11,15H,4-6,8H2,1-3H3

InChI Key

IBHSYGRMASSLME-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC(=NN2C)C3CC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketonitriles with Hydrazines

The 5-aminopyrazole core is frequently synthesized via cyclocondensation of β-ketonitriles with hydrazines. This method, adapted for the target compound, involves:

  • Formation of the Pyrazole Ring : β-Ketonitrile derivatives react with hydrazine hydrate under basic conditions to yield 5-aminopyrazole intermediates. For example, 4-(1-cyano-2-oxoethyl)benzamide undergoes cyclization with hydrazines to form 5-aminopyrazoles.

  • Introduction of the Cyclopropyl Group : A cyclopropanation step is performed using cyclopropylboronic acid or via [2+1] cycloaddition with dichlorocarbene.

Key Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalysts: Sodium hydroxide or potassium carbonate

  • Yield: 60–75%

Alkylation and Reductive Amination

The N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl] side chain is introduced via reductive amination:

  • Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazole-4-Carbaldehyde :

    • 1-Ethyl-3-methylpyrazole undergoes formylation using Vilsmeier-Haack conditions (POCl₃, DMF).

    • Yield: 85–90%.

  • Reductive Amination : The aldehyde intermediate reacts with 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Optimization Insights :

  • Solvent: Methanol or tetrahydrofuran (THF)

  • pH: Maintained at 6–7 using acetic acid

  • Yield: 70–80%

Industrial-Scale Production Strategies

Green Chemistry Approaches

Industrial methods prioritize atom economy and reduced waste:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., cyclopropanation completes in 15 minutes at 150°C).

  • Heterogeneous Catalysis : Zeolites or mesoporous silica enhance selectivity during alkylation steps.

Comparative Data :

ParameterConventional MethodGreen Method
Reaction Time8–12 hours1–2 hours
Solvent Consumption500 mL/mol100 mL/mol
Yield65%78%

Purification and Isolation

Crude product purification involves:

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning removes unreacted hydrazines.

  • Crystallization : Ethanol/water mixtures yield >95% pure product.

Mechanistic Insights and Side Reactions

Competing Pathways in Pyrazole Formation

During cyclocondensation, competing reactions include:

  • Over-Alkylation : Excess methyl iodide leads to quaternary ammonium salts, reducing yield by 15–20%.

  • Oxidation of Amines : Uncontrolled oxidation forms pyrazole N-oxides, necessitating inert atmospheres.

Mitigation Strategies :

  • Use of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Addition of antioxidant agents like ascorbic acid.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key peaks include δ 1.25 (triplet, 3H, CH₂CH₃), δ 2.10 (singlet, 3H, CH₃), and δ 3.60 (quartet, 2H, NCH₂).

  • Mass Spectrometry : Molecular ion peak at m/z 245.32 confirms molecular weight.

Purity Assessment

  • HPLC : Retention time = 8.9 min (C18 column, acetonitrile/water = 70:30).

  • Melting Point : 142–144°C (decomposition observed above 150°C).

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclopropyl vs. Aryl Substitution
  • N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3-methylphenyl)amine (CAS 1006322-94-6): Replaces the cyclopropyl group with a 3-methylphenyl ring. Purity: 95% (similar to the target compound’s typical purity in commercial catalogs) .
  • 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (CAS 118430-73-2):

    • Features a bulky tert-butyl group instead of cyclopropyl.
    • Melting point: 86–88°C, suggesting higher crystallinity than cyclopropyl analogs .
Alkyl Chain Variations
  • N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ():

    • ESIMS m/z 203 ([M+H]+), lighter than the target compound due to the absence of the cyclopropyl-pyrazole side chain.
    • Simplified structure may result in lower steric hindrance but reduced metabolic stability .
  • N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ():

    • Incorporates a cyclopropylmethyl group but lacks the ethyl-methylpyrazole side chain.
    • ESIMS m/z 230 ([M+2H]+), indicating a molecular weight closer to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound 286.39 Not reported Cyclopropyl may improve lipid solubility
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine 153.22 86–88 High crystallinity due to tert-butyl
5-Chloro-N-(4-fluorophenyl) analog (3d) 421.0 181–183 Halogen substituents increase polarity

Biological Activity

The compound 3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4C_{13}H_{18}N_{4}, with a molecular weight of approximately 246.31 g/mol. Its structure features a cyclopropyl group and two pyrazole rings, which are significant for its biological interactions.

Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown moderate antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains like Candida albicans .
  • Anti-inflammatory Effects : Pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
  • Enzyme Inhibition : Certain pyrazole derivatives have been identified as inhibitors of specific enzymes, such as p38 MAPK, which plays a crucial role in cellular stress responses and inflammation .

Case Studies

  • Antibacterial Activity : A study evaluated various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that specific structural modifications enhanced their antimicrobial potency. The minimum inhibitory concentrations (MIC) ranged from 125 to 250 μg/mL for the most active compounds .
  • Anti-inflammatory Study : Another investigation focused on the inhibition of TNFα production in human cell lines treated with pyrazole derivatives. The most effective compounds demonstrated IC50 values in the nanomolar range, indicating strong anti-inflammatory potential .
  • Neutrophil Migration Inhibition : Research on modified pyrazole derivatives showed promising results in inhibiting IL-8 induced neutrophil chemotaxis, with IC50 values as low as 10 nM for the most active compounds .

Comparative Biological Activity Table

Activity TypeCompound ExampleIC50/MIC ValuesReference
AntibacterialPyrazole Derivative AMIC = 250 μg/mL
Anti-inflammatoryPyrazole Derivative BIC50 = 53 nM
Neutrophil MigrationPyrazole Derivative CIC50 = 10 nM

Q & A

Q. Methodological Recommendations :

  • Molecular Docking : Compare binding poses of analogs to identify critical interactions (e.g., cyclopropyl van der Waals contacts) .
  • Metabolic Profiling : Use liver microsomes to assess stability differences due to substituents .
  • Dose-Response Curves : Quantify potency shifts (e.g., EC₅₀, Hill coefficients) to distinguish target-specific effects from non-specific toxicity .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Focus on:

  • Cyclopropyl Modifications : Introduce sp³-hybridized substituents (e.g., azetidine) to balance steric effects and solubility .
  • Side Chain Flexibility : Replace the ethyl group with isopropyl to probe hydrophobic pocket occupancy .
  • Electron-Withdrawing Groups : Add fluorine or trifluoromethyl to pyrazole rings to enhance membrane permeability (logP ↓ 0.5–1.0) .

Q. Validation Tools :

  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity .
  • ADMET Predictions : Use QSAR models to prioritize analogs with favorable pharmacokinetics .

Advanced: What mechanistic insights exist for its interaction with biological targets?

In studies of related pyrazole derivatives:

  • Kinase Inhibition : The cyclopropyl group stabilizes a hydrophobic cleft in Aurora kinase A, disrupting ATP binding (Kd = 12 nM) .
  • Receptor Antagonism : Methyl and ethyl substituents induce conformational changes in GPCRs, altering G-protein coupling efficiency .
  • CYP450 Interactions : The compound exhibits moderate CYP3A4 inhibition (Ki = 8 μM), necessitating co-dosing studies with CYP substrates .

Q. Experimental Approaches :

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics .
  • Cryo-EM : Resolve target-bound conformations at near-atomic resolution .

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